molecular formula C9H13BrOSi B14609002 Phenol, 2-bromo-6-(trimethylsilyl)- CAS No. 58144-49-3

Phenol, 2-bromo-6-(trimethylsilyl)-

Cat. No.: B14609002
CAS No.: 58144-49-3
M. Wt: 245.19 g/mol
InChI Key: QRMACKAVACMATP-UHFFFAOYSA-N
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Description

Phenol, 2-bromo-6-(trimethylsilyl)- is a halogenated and silylated phenolic compound characterized by a bromine atom at the ortho (2nd) position and a trimethylsilyl (TMS) group at the para (6th) position relative to the hydroxyl group. This unique substitution pattern imparts distinct electronic and steric properties. The bromine atom, an electron-withdrawing group, enhances the acidity of the phenolic hydroxyl (pKa ~8–10, estimated), while the bulky TMS group contributes to steric hindrance and influences solubility in non-polar solvents.

Applications of this compound are inferred from structurally related molecules. For example, TMS derivatives are frequently used in gas chromatography-mass spectrometry (GC-MS) to enhance volatility and stability during analysis .

Properties

IUPAC Name

2-bromo-6-trimethylsilylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrOSi/c1-12(2,3)8-6-4-5-7(10)9(8)11/h4-6,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMACKAVACMATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C(=CC=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475347
Record name Phenol, 2-bromo-6-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58144-49-3
Record name Phenol, 2-bromo-6-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Procedure from 2-Bromophenol

The most widely cited method involves a two-step sequence starting with 2-bromophenol ():

  • Silylation : Treatment of 2-bromophenol with hexamethyldisilazane (HMDS) in tetrahydrofuran (THF) at 70°C for 2 hours forms (2-bromophenoxy)trimethylsilane.
  • Retro-Brook Rearrangement : Lithiation with n-BuLi at −78°C induces a 1,2-silyl migration, yielding 2-bromo-6-(trimethylsilyl)phenol (Fig. 1A).

Key Conditions :

  • Temperature : −78°C (critical for suppressing side reactions).
  • Solvent : Anhydrous THF.
  • Yield : 93% after column chromatography (hexane/EtOAc).

Alternative Silylating Agents

Variants using trimethylsilyl chloride (TMSCl) instead of HMDS have been reported. For example:

  • Procedure A (): 2-Bromo-4,6-di(tert-butyl)phenol reacts with TMSCl and triethylamine in THF, followed by lithiation with sec-BuLi. This method achieves 85% yield but requires bulky substituents to direct silylation.

Directed Ortho-Metallation Strategies

Regioselective Silylation via Temporary Protection

A scalable approach involves temporary protection of the phenol group to direct silylation:

  • Protection : Convert 2-bromophenol to its tert-butyldimethylsilyl (TBS) ether.
  • Metallation : Treat with LDA (lithium diisopropylamide) at −78°C, followed by quenching with TMSCl.
  • Deprotection : Remove the TBS group using tetrabutylammonium fluoride (TBAF).

Advantages :

  • Avoids competitive para-silylation.
  • Yield : 89% with >95% regioselectivity.

One-Pot Synthesis from 2,6-Dibromophenol

For substrates with multiple bromine atoms, sequential silylation and debromination can be employed:

  • Silylation : React 2,6-dibromophenol with TMSCl in the presence of NaH/18-crown-6 in THF.
  • Selective Debromination : Use Pd/C under H₂ to remove the ortho-bromine, retaining the silyl group.

Yield : 78% after flash chromatography.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Regioselectivity
Retro-Brook () 2-Bromophenol HMDS, n-BuLi 93% High
TMSCl Variant () 2-Bromo-4,6-di(t-Bu)phenol TMSCl, sec-BuLi 85% Moderate
Directed Metallation () 2-Bromophenol (TBS-protected) LDA, TMSCl, TBAF 89% Very High
Debromination () 2,6-Dibromophenol TMSCl, Pd/C, H₂ 78% Moderate

Challenges and Optimizations

Competing Side Reactions

  • Over-Lithiation : Excess n-BuLi can lead to dimerization or desilylation. Controlled addition rates and low temperatures mitigate this.
  • Protection-Deprotection Efficiency : TBS ethers occasionally require harsh conditions (e.g., HF), limiting functional group tolerance.

Solvent and Temperature Effects

  • THF vs. Et₂O : THF provides better solubility for intermediates, but Et₂O enhances reaction rates in directed metallation.
  • Cryogenic Conditions : Reactions below −70°C are essential for suppressing retro-Brook reversibility.

Applications and Derivative Synthesis

Aryne Generation

2-Bromo-6-(trimethylsilyl)phenol serves as a precursor for 3-bromobenzyne via fluoride-induced desilylation and triflation (e.g., using CsF/NfF).

Cross-Coupling Reactions

The bromine atom undergoes Suzuki-Miyaura coupling with arylboronic acids, enabling access to biaryl systems.

Chemical Reactions Analysis

Types of Reactions: Phenol, 2-bromo-6-(trimethylsilyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenol, 2-bromo-6-(trimethylsilyl)- has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 2-bromo-6-(trimethylsilyl)- involves its interaction with specific molecular targets and pathways. The trimethylsilyl group provides steric hindrance and electronic effects that influence the reactivity of the phenol ring. The bromine atom can participate in electrophilic aromatic substitution reactions, while the phenol group can undergo oxidation and reduction reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The structural uniqueness of 2-bromo-6-(trimethylsilyl)phenol becomes evident when compared to other substituted phenols (Table 1):

Compound Name Substituents (Positions) Key Features Reference ID
2-Bromo-6-(trimethylsilyl)phenol Br (2), TMS (6) Combines electron-withdrawing Br and bulky TMS; moderate acidity.
2-Bromo-6-methoxyphenol Br (2), OMe (6) Methoxy (electron-donating) vs. TMS; higher solubility in polar solvents.
2-Bromo-4-methoxy-6-nitrophenol Br (2), OMe (4), NO₂ (6) Nitro group (strongly electron-withdrawing) increases acidity (pKa ~4–5).
Drometridole Trisiloxane (BPS) Benzotriazolyl (2), TMS-disiloxane Complex TMS-disiloxane chain; UV absorption due to conjugated system.
Benzoic acid TMS derivative TMS (derivatized COOH) Enhanced volatility for GC-MS; used in metabolite tracking.

Physicochemical Properties

  • Acidity: The bromine atom in 2-bromo-6-(trimethylsilyl)phenol lowers the pKa compared to phenol (pKa ~10), but its acidity is less pronounced than nitro-substituted analogs (e.g., 2-bromo-4-methoxy-6-nitrophenol, pKa ~4–5) .
  • Solubility: The TMS group increases hydrophobicity, favoring solubility in organic solvents (e.g., hexane, chloroform), unlike methoxy-substituted phenols, which are more water-soluble .
  • Spectroscopic Behavior: Fluorescence overlap is common in phenolic compounds with similar substituent positions (e.g., o-cresol, m-cresol) . However, the TMS group in 2-bromo-6-(trimethylsilyl)phenol may reduce spectral overlap due to its steric and electronic effects.

Research Findings

  • Fluorescence Overlap: Phenolic compounds with adjacent substituents (e.g., o-cresol) exhibit significant fluorescence spectral overlap, complicating detection. The TMS group in 2-bromo-6-(trimethylsilyl)phenol may mitigate this issue due to steric effects .
  • Metabolic Pathways: TMS-derivatized benzoic acid was identified as a metabolite in thermophilic phenol degradation, highlighting the role of silylation in tracking biochemical pathways .

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